N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Benzofuran Moiety Formation: The benzofuran ring is formed through a cyclization reaction involving a phenol derivative and an appropriate electrophile.
Coupling Reactions: The final coupling of the furan, pyridine, and benzofuran moieties is achieved through a series of cross-coupling reactions, such as Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting microbial resistance and cancer therapy.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and nitrofurantoin share the furan ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and have comparable chemical properties.
Benzofuran Derivatives: Compounds like amiodarone and psoralen feature the benzofuran moiety and are used in various therapeutic applications.
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of furan, pyridine, and benzofuran rings, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-24-16-7-2-5-13-11-17(26-19(13)16)20(23)22-12-14-6-3-9-21-18(14)15-8-4-10-25-15/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQBZZSABSKVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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